molecular formula C20H23N3O2 B2390119 N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide CAS No. 2034339-31-4

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide

Cat. No. B2390119
CAS RN: 2034339-31-4
M. Wt: 337.423
InChI Key: NUXZQKWZKJQCQF-UHFFFAOYSA-N
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Description

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide, commonly known as OP4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OP4 is a synthetic compound that is derived from pyridine and propanamide. The chemical formula of OP4 is C22H23N3O2, and its molecular weight is 361.44 g/mol.

Scientific Research Applications

Topical and Systemic Inflammation Inhibition

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide and its derivatives have shown promise as non-acidic NSAIDs (Nonsteroidal Anti-inflammatory Drugs). Research has explored the pharmacomodulation of these compounds, highlighting their potential in acting as potent inhibitors of inflammation. Notably, certain derivatives exhibit a level of activity surpassing that of ibuprofen and comparable to dexamethasone in TPA-induced mouse ear swelling assays. This suggests their effectiveness in both topical and systemic applications for inflammation control (Dassonville et al., 2008).

Antifungal Activity

The compound's structural flexibility allows for variations that have shown significant antifungal activities. A specific novel compound, synthesized using similar structural foundations, demonstrated good antifungal effects against various pathogens such as Botrytis cinerea and Colletotrichum gossypii. This highlights the compound's potential utility in the development of antifungal agents, offering a promising avenue for agricultural and medical applications (Xue Si, 2009).

Electrochemical Applications

The versatility of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide extends beyond pharmaceutical applications to include electrochemical ones. For instance, derivatives of this compound have been investigated as bi-functional redox mediators in Li–O2 batteries. Their incorporation into the electrolyte has been shown to effectively reduce over-potential and facilitate the formation of a more stable SEI (Solid Electrolyte Interface) layer on the Li foil. This suggests potential utility in enhancing the performance and longevity of rechargeable batteries, marking an exciting intersection between organic chemistry and energy storage technologies (Cheng Zheng, Wenwen Ding, Cheng Wang, 2019).

properties

IUPAC Name

3-(2-methylphenyl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-15-5-2-3-6-17(15)8-9-19(24)22-14-16-10-11-21-18(13-16)23-12-4-7-20(23)25/h2-3,5-6,10-11,13H,4,7-9,12,14H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXZQKWZKJQCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)NCC2=CC(=NC=C2)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide

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